molecular formula C12H9NO3 B2838750 4-(1,3-benzoxazol-2-yl)-5-methylfuran-2(3H)-one CAS No. 923189-35-9

4-(1,3-benzoxazol-2-yl)-5-methylfuran-2(3H)-one

Cat. No. B2838750
CAS RN: 923189-35-9
M. Wt: 215.208
InChI Key: QTDPBMLBWOODIE-UHFFFAOYSA-N
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Description

Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .


Synthesis Analysis

Benzoxazole derivatives can be synthesized from 2-(benzo[d]oxazol-2-yl) aniline . The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups .


Molecular Structure Analysis

The structure of benzoxazole derivatives can be determined by IR and 1H and 13C NMR spectroscopy, and its structural characteristics can be estimated by quantum chemical calculations .


Chemical Reactions Analysis

Benzoxazole derivatives have reactive sites which allow for functionalization . They can also form coordination compounds .


Physical And Chemical Properties Analysis

Benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C. It is insoluble in water .

Scientific Research Applications

Antioxidant Activity and Physicochemical Properties

Research has demonstrated the synthesis of novel compounds incorporating the benzoxazole moiety, showing significant in vitro antioxidant activities. These studies often involve the synthesis of derivatives followed by evaluation against standard antioxidants, indicating their potential in drug development and as protective agents against oxidative stress-related diseases (Yüksek et al., 2015).

Spectroscopic and Quantum Chemical Studies

Benzoxazole derivatives have been the subject of spectroscopic and quantum chemical studies, aimed at understanding their molecular structure, vibrational frequencies, and electronic properties. Such studies provide insights into the reactive and interactive nature of these compounds, which is essential for their application in various fields including material science and pharmaceuticals (Gökce et al., 2014).

Antimicrobial Activity

The development of new compounds with antimicrobial properties is crucial in addressing the global challenge of antibiotic resistance. Benzoxazole derivatives synthesized in various studies have shown promising antimicrobial activities, suggesting their potential as leads for the development of new antibiotics (Gopi et al., 2016).

Catalytic Applications

In the field of catalysis, benzoxazole and its derivatives serve as ligands or structural motifs in the development of catalysts for various organic reactions. These catalysts are utilized in processes such as oxidative cyclization-alkoxycarbonylation, demonstrating the versatility and applicability of benzoxazole derivatives in synthetic chemistry (Bacchi et al., 2005).

Corrosion Inhibition

The role of benzoxazole derivatives in corrosion inhibition has been explored, with studies showing their effectiveness in protecting metals against corrosion in acidic environments. This application is particularly relevant in industrial settings where metal preservation is crucial (Yadav et al., 2013).

Future Directions

Benzoxazole derivatives are of interest for optical brighteners in laundry detergents . They are also being studied for their potential use in treating sleep disorders in Alzheimer’s disease .

properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)-5-methyl-3H-furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-7-8(6-11(14)15-7)12-13-9-4-2-3-5-10(9)16-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDPBMLBWOODIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=O)O1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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